3-bromo-6-imino-3H-pyridine-4-carbonitrile
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Overview
Description
3-bromo-6-imino-3H-pyridine-4-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with bromine, an imino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-imino-3H-pyridine-4-carbonitrile typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with suitable reagents to introduce the imino and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-imino-3H-pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The imino group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include amines derived from the reduction of the imino group.
Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-bromo-6-imino-3H-pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-bromo-6-imino-3H-pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-chloropyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of an imino group.
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Contains a pyrazolo ring fused to the pyridine ring.
Uniqueness
3-bromo-6-imino-3H-pyridine-4-carbonitrile is unique due to the presence of the imino group, which can participate in specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and biological research.
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromo-6-imino-3H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3,5,9H |
InChI Key |
JRORHLIXYSXKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C=C(C1Br)C#N |
Origin of Product |
United States |
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